2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrimidinyl and piperazinyl moiety. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the normal biochemical processes within the cell .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of the SDH enzyme and the disruption of energy production pathways can lead to significant antifungal activity . In vitro studies have shown that some compounds with similar structures have good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting 2,4-dichloro-5-fluoropyrimidine with appropriate amines under basic conditions.
Introduction of the piperazine moiety: The pyrimidine intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base such as DIPEA (N,N-diisopropylethylamine).
Coupling with benzoyl chloride: The final step involves the coupling of the pyrimidine-piperazine intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperazine and pyrimidine rings .
Scientific Research Applications
2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzamide
- 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine
Uniqueness
2-Chloro-4-fluoro-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-22-4-6-23(7-5-22)16-19-9-12(10-20-16)21-15(24)13-3-2-11(18)8-14(13)17/h2-3,8-10H,4-7H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURMHHSBCXVDED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.